Vitamin CK3
Übersicht
Beschreibung
Synthesis Analysis
Novel vitamin K3 analogs were synthesized by the reactions of vitamin K3 (2-methyl-1,4-naphthoquinone, also known as menadione) with some aromatic and heterocyclic ring substituted nucleophiles .Molecular Structure Analysis
The molecular weight of Vitamin CK3 is 474.35 . It’s a combination of Vitamin C and Vitamin K3 in a 100:1 ratio .Physical And Chemical Properties Analysis
Vitamin CK3 is a light yellow to yellow solid . It should be stored at 4°C, sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimetastatic Effects : A study by Chen, Yang, Su, Liao, and Hu (2011) demonstrated that Vitamin CK3 significantly inhibits tumor growth and lung metastasis in mice implanted with Lewis lung carcinoma. This effect was attributed to the decreased activity of plasma metalloproteinase and urokinase plasminogen activator, and the increased expression of tissue inhibitors in lung tissues. This suggests a potential therapeutic application of Vitamin CK3 in cancer treatment.
Cardiovascular Health in Chronic Kidney Disease (CKD) : Research focusing on Vitamin D, a component of Vitamin CK3, has shown potential benefits in cardiovascular health, especially in patients with CKD. Studies by Wu-Wong (2009) and Wu-Wong, Nakane, Traylor, Ruan, Kroeger, and Tian (2005) highlight the roles of Vitamin D receptor agonists in modulating cardiovascular disease risks in CKD patients.
Impact on Mineral Metabolism and Calciotropic Hormones in CKD : The effects of long-term supplementation with cholecalciferol (Vitamin D3) on mineral metabolism and calciotropic hormones in CKD stages 2–4 were studied by Okša, Spustová, Krivošíková, Gazdíková, Fedelešová, Lajdová, Štefíková, Bernasovská, Žilinská, and Dzúrik (2008). Their findings suggest that Vitamin D insufficiency/deficiency in CKD significantly improved after the 12-month treatment, highlighting the importance of Vitamin D3 in managing CKD.
Benefits in Insulin Resistance and Inflammation in CKD : Petchey, Hickman, Duncan, Prins, Hawley, Johnson, Barraclough, and Isbel (2009) conducted a study Petchey et al. (2009) indicating that oral Vitamin D supplementation may ameliorate insulin resistance in patients with Chronic Kidney Disease stage 3 compared to placebo. This suggests a role for Vitamin D in managing metabolic complications associated with CKD.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C11H10O5S.C6H8O6.2Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2-5H,6H2,1H3,(H,14,15,16);2,5,7-10H,1H2;;/t;2-,5+;;/m.0../s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNIARIYWPFYPK-NFAFUWKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Na].[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Na].[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Na2O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vitamin CK3 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.